6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide
CAS No.: 1228875-16-8
Cat. No.: VC2852537
Molecular Formula: C6H4ClF3N2O2S
Molecular Weight: 260.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228875-16-8 |
|---|---|
| Molecular Formula | C6H4ClF3N2O2S |
| Molecular Weight | 260.62 g/mol |
| IUPAC Name | 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C6H4ClF3N2O2S/c7-5-4(6(8,9)10)1-3(2-12-5)15(11,13)14/h1-2H,(H2,11,13,14) |
| Standard InChI Key | AZUGNASGYNDTNJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1C(F)(F)F)Cl)S(=O)(=O)N |
| Canonical SMILES | C1=C(C=NC(=C1C(F)(F)F)Cl)S(=O)(=O)N |
Introduction
Chemical Properties and Structure
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide possesses a well-defined chemical identity and structural composition. The molecular structure features a pyridine ring as the core scaffold, with specific functional group substitutions at positions 3, 5, and 6. The sulfonamide group (-SO₂NH₂) is attached at position 3, while the trifluoromethyl (-CF₃) and chloro (-Cl) groups occupy positions 5 and 6, respectively.
The key chemical properties of the compound are summarized in Table 1 below:
| Property | Value |
|---|---|
| CAS Number | 1228875-16-8 |
| Molecular Formula | C₆H₄ClF₃N₂O₂S |
| Molecular Weight | 260.62 g/mol |
| IUPAC Name | 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C6H4ClF3N2O2S/c7-5-4(6(8,9)10)1-3(2-12-5)15(11,13)14/h1-2H,(H2,11,13,14) |
The compound's structural arrangement contributes to its distinctive chemical behavior. The electron-withdrawing nature of both the trifluoromethyl and chloro substituents influences the electronic distribution within the pyridine ring, potentially affecting its reactivity patterns and binding interactions with biological targets. The sulfonamide group, known for its hydrogen bonding capabilities, may further contribute to the compound's solubility profile and interaction with proteins or enzymes in biological systems.
Synthesis and Availability
Synthetic Routes
Research Applications
Role in Organic Synthesis
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide serves primarily as a building block or intermediate in the synthesis of more complex molecules. Its unique structural features—particularly the combination of a pyridine ring with trifluoromethyl, chloro, and sulfonamide functionalities—make it valuable for constructing diverse chemical libraries and exploring structure-activity relationships in drug discovery programs.
Utility in Pharmaceutical Development
In pharmaceutical research, the compound may contribute to the development of novel therapeutic agents. The sulfonamide functional group has historically demonstrated utility in medicinal chemistry, particularly in the design of antimicrobial, diuretic, and hypoglycemic agents. The presence of the trifluoromethyl group, often incorporated into drug molecules to enhance metabolic stability and lipophilicity, suggests potential applications in the optimization of pharmacokinetic properties of drug candidates.
Structure-Activity Relationship Studies
The compound's defined structure, featuring specific substitution patterns, positions it as a valuable tool in structure-activity relationship (SAR) studies. Researchers can investigate how modifications to this core structure affect biological activity, potentially leading to the identification of new lead compounds with improved efficacy or reduced side effects. The combination of the pyridine ring with the trifluoromethyl group represents a motif found in various biologically active compounds, further highlighting its relevance in medicinal chemistry research.
Future Directions
Expanding Biological Activity Profiling
Further studies are needed to fully explore the biological activities and potential therapeutic applications of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide. Comprehensive screening against various biological targets, including enzymes, receptors, and microorganisms, would provide valuable insights into its potential therapeutic utility. Such investigations could reveal unexpected biological properties that might guide its development toward specific therapeutic areas.
Optimization of Synthetic Pathways
Refinement of synthetic routes to 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide represents another important direction for future research. Developing more efficient, cost-effective, and environmentally friendly synthetic methods would facilitate its accessibility for research purposes and potentially enable its scale-up for applications requiring larger quantities. Improved synthetic approaches might also allow for the preparation of structural analogues with modified substitution patterns to explore structure-activity relationships.
Integration into Drug Discovery Programs
The incorporation of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide into systematic drug discovery programs represents a promising avenue for future exploration. Its use as a scaffold or building block in the design of focused compound libraries could lead to the identification of novel lead compounds with desirable pharmacological properties. Computational approaches, including molecular docking and virtual screening, could guide the rational design of derivatives with enhanced affinity for specific biological targets.
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